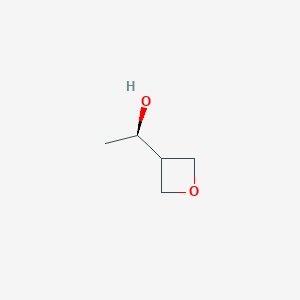

(1R)-1-(Oxetan-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(Oxetan-3-yl)ethanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 102.068079557 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1R)-1-(Oxetan-3-yl)ethanol is an organic compound featuring a four-membered oxetane ring attached to an ethanol moiety. Its unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The oxetane ring in this compound is characterized by significant ring strain, which enhances its reactivity. This property allows the compound to engage in various chemical reactions, including:

- Ring-opening reactions : These reactions can lead to the formation of reactive intermediates that may interact with biological targets.

- Binding interactions : The compound may bind to biomolecules, influencing enzyme activity and gene expression.

Research indicates that oxetanes can modulate biochemical pathways by acting as enzyme inhibitors or activators, potentially altering cellular functions and signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and structural characteristics. Key pharmacokinetic parameters include:

- Absorption : The compound's solubility and stability under physiological conditions affect its bioavailability.

- Distribution : Its lipophilicity may facilitate penetration through biological membranes.

- Metabolism : The compound may undergo metabolic transformations that influence its biological activity and toxicity.

- Excretion : Understanding the excretion pathways is crucial for assessing the compound's safety profile.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound across various fields:

1. Antimicrobial Activity

Research has shown that oxetane derivatives exhibit antimicrobial properties. For instance, studies on related compounds indicate minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound could possess similar effects .

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 2-(Oxetan-3-yl)ethanol | E. coli ATCC 25922 | 0.12 |

| P. aeruginosa | 0.25 |

2. Neuroprotective Effects

The neuroprotective potential of oxetane compounds has been investigated, particularly in models of neurodegeneration. Preliminary data suggest that these compounds may inhibit pathways associated with neuronal apoptosis, thus offering a protective effect against neurotoxic agents .

3. Cancer Therapy

Studies have indicated that oxetane derivatives can inhibit tumor-induced angiogenesis, a critical process in cancer progression. The ability to modulate angiogenic factors positions this compound as a candidate for further investigation in cancer therapy .

Case Studies

Several case studies illustrate the biological activity of related oxetane compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxetane derivatives against clinical isolates of bacteria. The results demonstrated significant activity against resistant strains, highlighting the potential for developing new antibiotics based on the oxetane scaffold .

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, an oxetane derivative was administered to assess its neuroprotective effects following induced oxidative stress. Results showed a marked reduction in neurodegeneration markers compared to control groups, suggesting therapeutic potential for neurodegenerative diseases .

Properties

IUPAC Name |

(1R)-1-(oxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.